

# Biological activity of 1-Methyl-2-indolinone analogs with different substituents

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## Compound of Interest

Compound Name: 1-Methyl-2-indolinone

Cat. No.: B031649

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## A Comparative Guide to the Biological Activity of 1-Methyl-2-indolinone Analogs

The **1-methyl-2-indolinone** scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. This guide provides a comparative analysis of **1-methyl-2-indolinone** analogs bearing different substituents, with a focus on their anticancer, anti-inflammatory, and antimicrobial properties. The information presented is intended for researchers, scientists, and drug development professionals, offering a succinct overview supported by experimental data from peer-reviewed studies.

## Anticancer Activity

**1-Methyl-2-indolinone** derivatives have been extensively investigated for their potential as anticancer agents, primarily as inhibitors of protein kinases that are crucial for tumor growth and angiogenesis.<sup>[1][2]</sup> The substitution pattern on the indolinone ring significantly influences their potency and selectivity.

A key target for many indolinone-based anticancer agents is the Vascular Endothelial Growth Factor Receptor (VEGFR), particularly VEGFR-2, which plays a pivotal role in angiogenesis.<sup>[3]</sup> <sup>[4]</sup> By inhibiting VEGFR-2, these compounds can effectively block the formation of new blood vessels that supply tumors with essential nutrients, thereby impeding their growth.<sup>[1]</sup>

# Comparative Efficacy of 1-Methyl-2-indolinone Analogs as Anticancer Agents

The following table summarizes the in vitro antiproliferative activity of various **1-methyl-2-indolinone** analogs against different human cancer cell lines. The IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Compound ID	N1-Substituent	C3-Substituent Linker	C3-Substituent Ring	Cancer Cell Line	IC50 (µM)	Reference
14c	Methyl	-CH=	1,2,4-Triazole derivative	PANC-1 (Pancreatic)	0.20	[3]
HepG2 (Liver)	0.58	[3]				
14a	Methyl	-CH=	1,2,4-Triazole derivative	PANC-1 (Pancreatic)	4.05	[3]
HepG2 (Liver)	1.63	[3]				
Sunitinib	Ethyl	-CH=	Pyrrole derivative	Various	Varies	[1]
Semaxanib	H	-CH=	Pyrrole derivative	Various	Varies	[1]

Note: Sunitinib and Semaxanib are included as benchmark 2-indolinone-based kinase inhibitors, although Sunitinib has an N-ethyl group.

The data indicates that N-methylation can be a favorable modification for enhancing anticancer activity. For instance, N-methylated indolinone-triazole hybrids (e.g., 14c) have demonstrated potent anti-proliferative effects against pancreatic (PANC-1) and hepatocellular (HepG2) cancer cell lines, with IC50 values in the sub-micromolar range.[3]

## Experimental Protocols

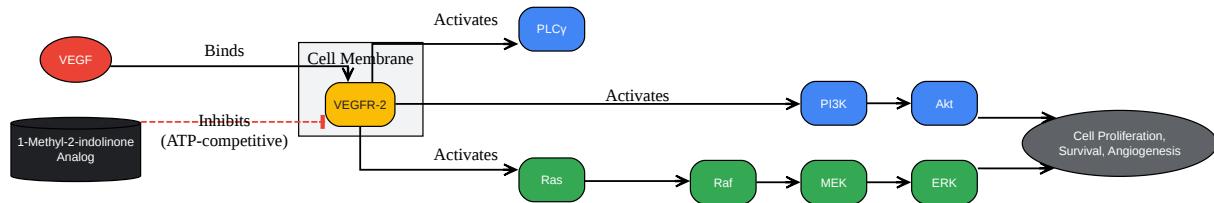
### In Vitro Anti-proliferative Activity Assay (MTT Assay)

The anticancer activity of the synthesized compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

- Cell Seeding: Human cancer cell lines (e.g., PANC-1, HepG2) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
- Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48-72 hours).
- MTT Addition: After incubation, the MTT reagent is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
- Formazan Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
- Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
- IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting the compound concentration against the percentage of cell growth inhibition.[\[5\]](#)[\[6\]](#)

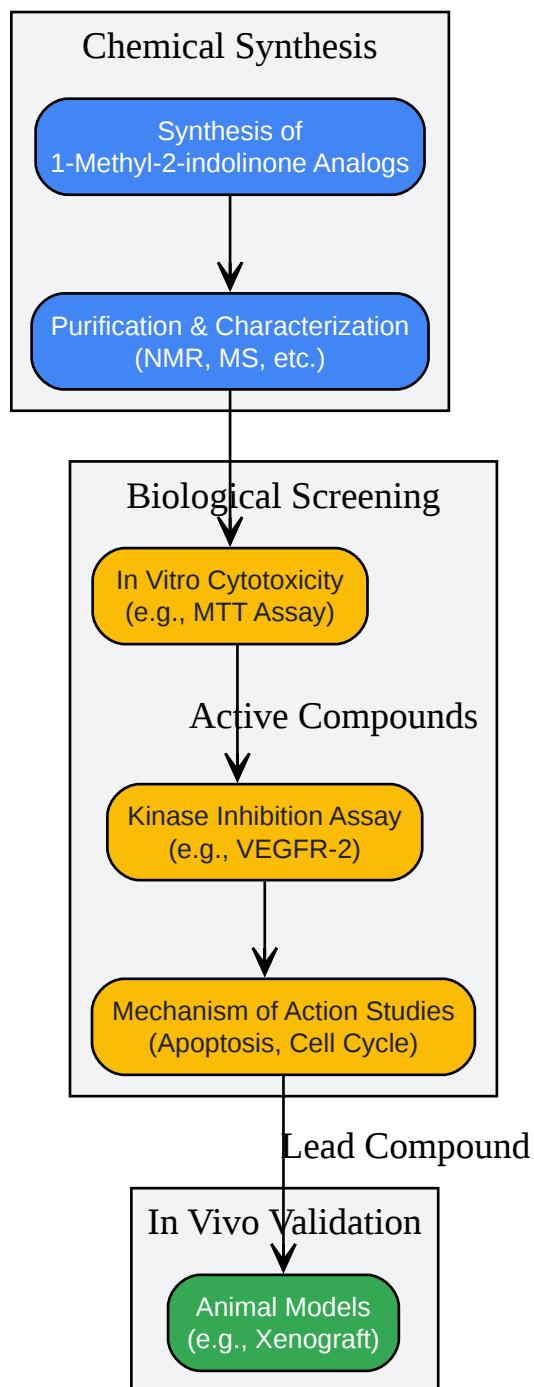
## Signaling Pathway and Experimental Workflow

The following diagrams illustrate the VEGFR-2 signaling pathway, a common target for these compounds, and a general workflow for their biological evaluation.



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Caption: VEGFR-2 signaling pathway inhibited by **1-Methyl-2-indolinone** analogs.



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Caption: General experimental workflow for evaluating **1-Methyl-2-indolinone** analogs.

## Anti-inflammatory Activity

Chronic inflammation is implicated in various diseases, and targeting inflammatory pathways is a key therapeutic strategy. Substituted indolinone derivatives have been shown to possess anti-inflammatory properties by modulating the production of pro-inflammatory mediators.

Derivatives of indolin-2-one have been reported to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF- $\alpha$ ) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.<sup>[7][8]</sup> The mechanism often involves the suppression of key signaling pathways like NF- $\kappa$ B and MAPKs.<sup>[7]</sup>

## Comparative Efficacy of Indolinone Analogs as Anti-inflammatory Agents

The following table presents data on the inhibitory effects of indolinone analogs on the production of inflammatory mediators.

Compound ID	N1-Substituent	C3-Substituent	Cell Line	Assay	% Inhibition (at given conc.)	Reference
7i	H	4-(4-methylpiperazin-1-yl)benzylidene	RAW264.7	IL-6 release	57.2% at 20 $\mu$ M	[8]
RAW264.7	TNF- $\alpha$ release	44.5% at 20 $\mu$ M	[8]			
3-(3-hydroxyphenyl)-indolin-2-one	H	3-hydroxyphenyl	RAW264.7	NO production	Significant, dose-dependent	[7]
RAW264.7	TNF- $\alpha$ & IL-6	Significant, dose-dependent	[7]			

Note: While these examples are not all N-methylated, they demonstrate the anti-inflammatory potential of the core indolinone scaffold. Structure-activity relationship studies suggest that N-alkylation can modulate this activity.<sup>[9]</sup>

## Experimental Protocols

### Measurement of Nitric Oxide (NO) Production (Griess Assay)

- Cell Culture and Treatment: Macrophage cells (e.g., RAW264.7) are plated and treated with the test compounds for a certain period before being stimulated with LPS to induce NO production.
- Supernatant Collection: After incubation (e.g., 18-24 hours), the cell culture supernatant is collected.
- Griess Reaction: The supernatant is mixed with Griess reagent (a solution of sulfanilamide and N-(1-naphthyl)ethylenediamine). Nitrite, a stable product of NO, reacts with the Griess reagent to form a colored azo compound.
- Absorbance Reading: The absorbance of the mixture is measured at approximately 540 nm.
- Quantification: The nitrite concentration is determined from a standard curve generated with known concentrations of sodium nitrite.<sup>[7]</sup>

### Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines

- Sample Collection: Cell culture supernatants are collected after treatment with compounds and LPS stimulation.
- Coating: A 96-well plate is coated with a capture antibody specific for the cytokine of interest (e.g., TNF- $\alpha$  or IL-6).
- Sample Incubation: The collected supernatants are added to the wells and incubated.
- Detection Antibody: A biotinylated detection antibody, also specific to the cytokine, is added.
- Enzyme Conjugate: Streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated detection antibody.

- Substrate Addition: A substrate solution (e.g., TMB) is added, which is converted by HRP to produce a colored product.
- Measurement: The reaction is stopped, and the absorbance is measured. The concentration of the cytokine is determined by comparison to a standard curve.[\[7\]](#)[\[8\]](#)

## Antimicrobial Activity

The emergence of drug-resistant pathogens necessitates the development of new antimicrobial agents. The 2-indolinone scaffold has also been explored for this purpose, with various analogs showing activity against a range of bacteria and fungi.[\[10\]](#)[\[11\]](#)

Substitutions at different positions of the indolinone ring, including the N1 position, have been shown to influence the antimicrobial spectrum and potency. For instance, the introduction of halogen atoms at the C5 position has been associated with increased biological activity.[\[5\]](#)

## Comparative Efficacy of Indolinone Analogs as Antimicrobial Agents

The table below summarizes the minimum inhibitory concentration (MIC) values for selected indolinone derivatives against various microbial strains.

Compound Class	Key Structural Features	Microorganism	MIC (µg/mL)	Reference
3-alkylidene-2-indolones	Varied C3 substituents	S. aureus	0.5 - >128	<a href="#">[10]</a>
E. coli	1 - >128	<a href="#">[10]</a>		
Indolylbenzimidazoles	N-methylation	S. aureus (MRSA)	3.9 - 31.1	<a href="#">[12]</a>
C. albicans	3.9 - 62.5	<a href="#">[12]</a>		
Oximes and Spiro-isoxazolines	C3-spirocyclic systems	S. aureus	Significant activity reported	<a href="#">[13]</a>

Note: The data highlights the broad potential of the 2-indolinone core. N-methylation in related indole structures has been shown to significantly enhance activity against certain microbes.[12]

## Experimental Protocols

### Broth Microdilution Method for MIC Determination

- Compound Preparation: Serial two-fold dilutions of the test compounds are prepared in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.
- Inoculum Preparation: A standardized suspension of the microorganism is prepared and added to each well.
- Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
- MIC Reading: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[10]

## Structure-Activity Relationship (SAR)

The biological activity of **1-methyl-2-indolinone** analogs is highly dependent on the nature and position of their substituents. The following diagram summarizes key SAR insights.

Caption: Key structure-activity relationships for **1-Methyl-2-indolinone** analogs.

## Conclusion

This guide highlights the significant therapeutic potential of **1-methyl-2-indolinone** analogs across anticancer, anti-inflammatory, and antimicrobial applications. The N-methylation of the indolinone core, combined with strategic substitutions at the C3 and C5 positions, plays a critical role in modulating the biological activity and target selectivity of these compounds. The provided data and experimental protocols offer a foundation for researchers to compare the performance of different analogs and to guide the design of novel, more potent, and selective therapeutic agents based on this versatile scaffold.

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